(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione
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Overview
Description
(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione is a complex organic compound that features a thiolane ring, a methylamino group, and a sulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiolane ring, followed by the introduction of the methylamino group and the sulfonyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the methylamino or sulfonyl groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound could be investigated for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug discovery or biochemical studies.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit pharmacological properties that could be harnessed for the treatment of various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties. Its structural features might make it suitable for use in polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione might include other thiolane derivatives, sulfonyl-containing compounds, and molecules with methylamino groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. This distinct structure could confer unique properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4R)-N-methyl-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)12-8-18(14,15)7-11(12)13-2/h3-6,11-13H,7-8H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPDKNUEBTWCBJ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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